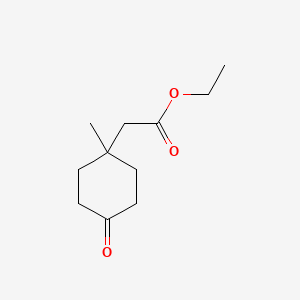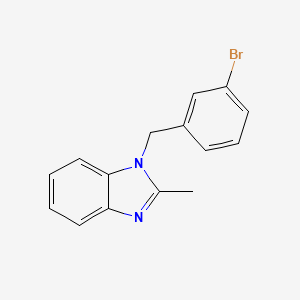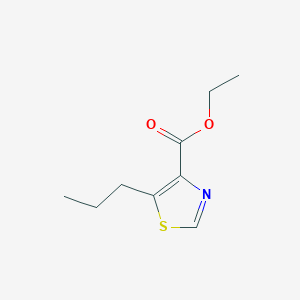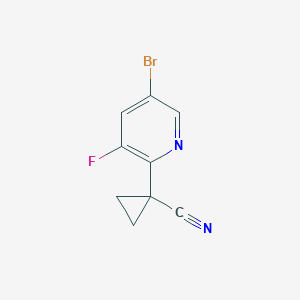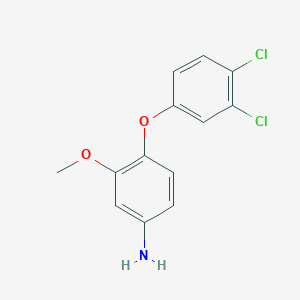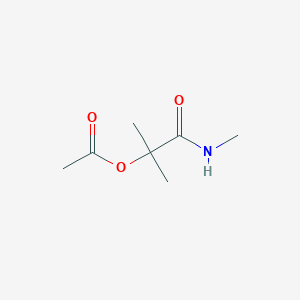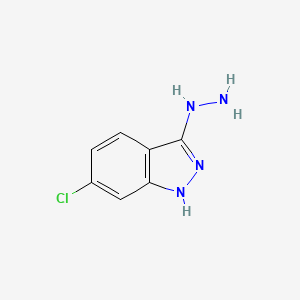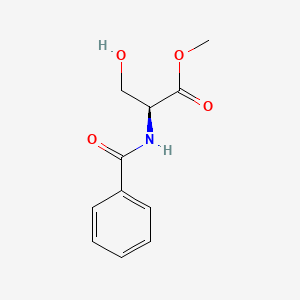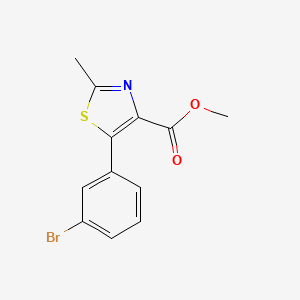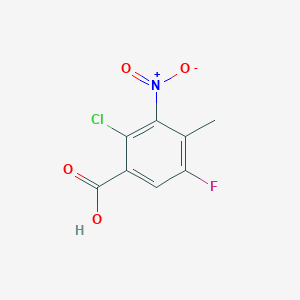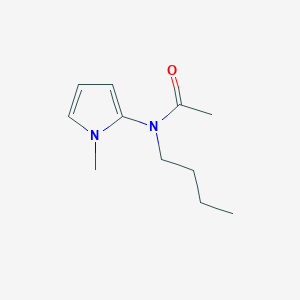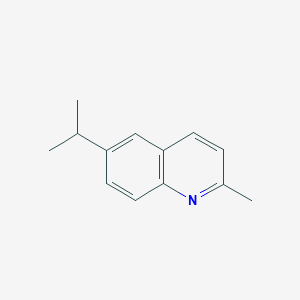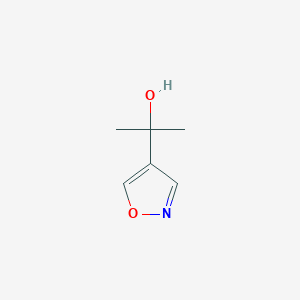
2-(ISOXAZOL-4-YL)PROPAN-2-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(ISOXAZOL-4-YL)PROPAN-2-OL is a heterocyclic compound that features an isoxazole ring substituted with a hydroxypropan-2-yl group Isoxazoles are a class of five-membered heterocycles containing one oxygen and one nitrogen atom at adjacent positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ISOXAZOL-4-YL)PROPAN-2-OL typically involves the cycloaddition reaction of nitrile oxides with alkenes or alkynes. One common method is the 1,3-dipolar cycloaddition of nitrile oxides with alkenes, which forms the isoxazole ring. This reaction can be catalyzed by copper (I) or ruthenium (II) catalysts .
Another method involves the condensation of hydroxylamine with β-diketones or their synthetic equivalents. This reaction proceeds under mild conditions and does not require basic catalysis .
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of metal-free synthetic routes is also being explored to reduce costs and environmental impact .
化学反应分析
Types of Reactions
2-(ISOXAZOL-4-YL)PROPAN-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The isoxazole ring can be reduced to form isoxazolines.
Substitution: The hydroxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products
Oxidation: Formation of 4-(2-Oxopropan-2-YL)isoxazole.
Reduction: Formation of 4-(2-Hydroxypropan-2-YL)isoxazoline.
Substitution: Formation of various substituted isoxazoles depending on the reagent used.
科学研究应用
2-(ISOXAZOL-4-YL)PROPAN-2-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials and as a precursor in various chemical processes.
作用机制
The mechanism of action of 2-(ISOXAZOL-4-YL)PROPAN-2-OL involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.
相似化合物的比较
Similar Compounds
Isoxazole: The parent compound without the hydroxypropan-2-yl group.
4-(2-Methoxypropan-2-YL)isoxazole: Similar structure with a methoxy group instead of a hydroxy group.
4-(2-Aminopropan-2-YL)isoxazole: Similar structure with an amino group instead of a hydroxy group.
Uniqueness
2-(ISOXAZOL-4-YL)PROPAN-2-OL is unique due to the presence of the hydroxypropan-2-yl group, which imparts specific chemical and biological properties. This group can participate in hydrogen bonding, affecting the compound’s solubility and reactivity.
属性
分子式 |
C6H9NO2 |
|---|---|
分子量 |
127.14 g/mol |
IUPAC 名称 |
2-(1,2-oxazol-4-yl)propan-2-ol |
InChI |
InChI=1S/C6H9NO2/c1-6(2,8)5-3-7-9-4-5/h3-4,8H,1-2H3 |
InChI 键 |
IEQMCXYTPRUAGM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C1=CON=C1)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-Chloro-4-[2-(4-methylphenyl)ethenyl]benzene](/img/structure/B8686046.png)
